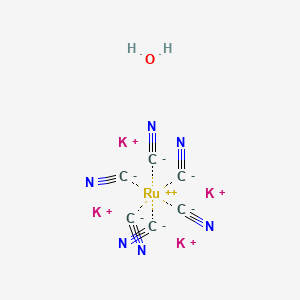
6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (6BFTHIQ) is a heterocyclic compound that has been the subject of intense scientific research. It is a synthetic compound with a variety of potential applications in the fields of biochemistry, pharmacology and medicine. 6BFTHIQ has been studied for its ability to modulate neurotransmission, and has been found to have potential therapeutic uses in the treatment of a variety of diseases.
Scientific Research Applications
Synthesis and Transformations
- 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline and related derivatives are used as key intermediates in the synthesis of potential central nervous system drug candidates. Their formation often involves steps like fluorine-amine exchange, reduction, and alkylation reactions, highlighting their versatility in drug development (Hargitai et al., 2018).
Pharmaceutical Synthesis
- These compounds are significant in the pharmaceutical industry for synthesizing various drug candidates. For instance, they serve as starting materials or intermediates in the synthesis of novel tetrahydroisoquinoline derivatives, which are explored for their potential therapeutic effects (Zlatoidský & Gabos, 2009).
Natural Product Isolation
- Compounds similar to this compound, like brominated tetrahydroisoquinolines, have been isolated from natural sources such as red algae. These natural derivatives are important for studying the structure and bioactivity of marine natural products (Ma et al., 2007).
Chemical Process Improvement
- In the realm of process chemistry, methods involving similar compounds have been improved for efficiency and yield. For example, the synthesis of related intermediates has been optimized using telescoping processes, which are vital for the expedited production of pharmaceuticals (Nishimura & Saitoh, 2016).
Crystal Engineering
- The crystal structures of fluorinated isoquinolines, including those similar to this compound, are studied for understanding the impact of fluorine in molecular interactions. This research is crucial for crystal engineering and the design of new materials (Choudhury & Row, 2006).
Molecular Conformation Studies
- Studies on halogenated tetrahydroisoquinolines, including bromo and fluoro derivatives, provide insights into their molecular conformations. This research helps in understanding the structural nuances that influence the properties and reactivity of such molecules (Choudhury, Nagarajan, & Row, 2003).
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of tetrahydroisoquinolines, which are known to interact with various biological targets
Mode of Action
The exact mode of action of This compound As a tetrahydroisoquinoline, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by This compound Tetrahydroisoquinolines are known to exert diverse biological activities, suggesting that they may affect multiple pathways
Result of Action
The molecular and cellular effects of This compound are currently unknown. Given the diverse biological activities of tetrahydroisoquinolines , this compound may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHFROKBCYAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339780-81-2 | |
| Record name | 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)



